REACTION_CXSMILES
|
[S:1]1(=[O:12])(=[O:11])[C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][CH:3]=[N:2]1.[CH2:13](Br)[CH3:14]>>[CH2:13]([N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=2[S:1](=[O:12])(=[O:11])[N:2]=[CH:3]1)[CH3:14]
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
S1(N=CNC2=C1N=CC=C2)(=O)=O
|
Name
|
|
Quantity
|
0.17 g
|
Type
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reactant
|
Smiles
|
C(C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The compound is obtained
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Name
|
|
Type
|
|
Smiles
|
C(C)N1C=NS(C2=C1C=CC=N2)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |